Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro substituent and ester group contribute to the compound’s reactivity and binding affinity to its targets, leading to the modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate can be compared with other pyridine derivatives, such as:
2-chloro-6-(trifluoromethyl)pyridine: Lacks the ester group, resulting in different reactivity and applications.
Ethyl 2-(2-bromo-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate: Similar structure but with a bromo substituent instead of chloro, leading to variations in chemical behavior and biological activity.
Ethyl 2-(2-chloro-6-(methyl)pyridin-3-YL)-2-oxoacetate: Contains a methyl group instead of trifluoromethyl, affecting its lipophilicity and overall properties.
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.
Biological Activity
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical composition:
- Molecular Formula : C10H7ClF3NO3
- Molecular Weight : 273.62 g/mol
- CAS Number : 16736274
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological activity.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing similar structures often act as enzyme inhibitors or modulators of signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.
Antiviral Activity
Studies have shown that compounds derived from pyridine scaffolds exhibit antiviral properties. For instance, related compounds have been tested against HIV and other viral pathogens, demonstrating significant inhibitory effects at low micromolar concentrations. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting viral entry mechanisms .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies revealed that similar compounds can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. For example, compounds with similar functional groups have been shown to inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies
- HIV Inhibition : A study focused on pyridine derivatives indicated that modifications could lead to enhanced antiviral activity against HIV gp120. The findings suggested that structural variations significantly impact the efficacy of these compounds .
- Tumor Growth Inhibition : In a mouse xenograft model of head and neck cancer, related compounds demonstrated significant tumor growth inhibition, indicating potential therapeutic applications for this compound in oncology .
Summary of Biological Activities
Properties
Molecular Formula |
C10H7ClF3NO3 |
---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C10H7ClF3NO3/c1-2-18-9(17)7(16)5-3-4-6(10(12,13)14)15-8(5)11/h3-4H,2H2,1H3 |
InChI Key |
HKTAKFZEVGRLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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